N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Description
This compound is a structurally complex molecule featuring a quinazolinone core (8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl) fused with a 1,3-benzodioxole moiety and a butanamide side chain. The pyrazole carbamoyl group ((3-methyl-1H-pyrazol-5-yl)carbamoyl) and sulfanyl linker further enhance its molecular diversity. Such hybrid architectures are often designed to optimize pharmacological properties, such as target binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O7S/c1-15-7-23(32-31-15)30-25(35)12-41-27-29-18-10-22-21(39-14-40-22)9-17(18)26(36)33(27)6-2-3-24(34)28-11-16-4-5-19-20(8-16)38-13-37-19/h4-5,7-10H,2-3,6,11-14H2,1H3,(H,28,34)(H2,30,31,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPCYBKWSKZCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the benzodioxole ring, followed by the introduction of the pyrazole and quinazolinone moieties. The final step involves the coupling of these intermediates to form the target compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide (): Structural Difference: Replaces the pyrazole carbamoyl group with a chlorinated pyridopyrimidinone.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)) Derivatives (): Structural Difference: Lacks the quinazolinone-benzodioxole core but retains the pyrazole-carbamoyl motif. Implication: Simplified scaffolds may sacrifice target specificity but improve synthetic accessibility.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Pyridopyrimidinone analogs () exhibit increased hydrophobicity (higher LogP), which may improve membrane permeability but raise toxicity concerns .
Mechanism of Action (MOA) and Target Affinity
- Target Compound: Likely inhibits kinases or enzymes via the quinazolinone core, a known pharmacophore for ATP-competitive inhibition . The pyrazole-carbamoyl group may modulate selectivity toward specific isoforms (e.g., EGFR or VEGFR).
- Pyridopyrimidinone Analog (): The chloro substituent could enhance binding to hydrophobic pockets in kinases, as seen in similar pyridopyrimidinone-based inhibitors .
- Pyrazole Derivatives (): Demonstrated activity against tumor cell lines via apoptosis induction, suggesting a divergent MOA compared to quinazolinone-containing compounds .
Computational and Experimental Insights
- Docking Studies : Molecular docking (as in ) predicts that the target compound’s benzodioxole and pyrazole groups form hydrogen bonds with kinase active sites, while the sulfanyl linker stabilizes hydrophobic interactions .
- QSAR Analysis : QSAR models () indicate that electron-withdrawing groups (e.g., chlorine in ) improve inhibition efficiency but may reduce metabolic stability .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Molecular Formula: C28H30N4O8S
Molecular Weight: 582.6248 g/mol
IUPAC Name: N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
SMILES Notation: O=C(NCc1ccc2c(c1)OCO2)CCCn1c(SCC(=O)NCC2CCCO2)nc2c(c1=O)cc1c(c2)OCO1
Antimicrobial Activity
Research indicates that compounds structurally similar to N-[...]-butanamide exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole moiety have shown effectiveness against various bacterial strains. A study highlighted the potential of pyrazole derivatives to inhibit bacterial growth by targeting specific metabolic pathways in pathogens .
Anticancer Potential
The compound's quinazoline backbone is known for its anticancer properties. Quinazolines have been reported to inhibit multiple kinases involved in cancer progression. In vitro studies demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of the benzodioxole moiety may contribute to the inhibition of pro-inflammatory cytokines. A study found that certain benzodioxole derivatives reduced inflammation in animal models by modulating immune responses .
The biological activity of N-[...]-butanamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to inflammation and cancer.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby affecting cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial activity .
Study 2: Anticancer Activity
In a cell line study involving human breast cancer cells (MCF-7), treatment with a quinazoline derivative resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. This effect was attributed to the induction of apoptosis .
Q & A
What are the key synthetic challenges in preparing this compound, and how can multi-step condensation reactions be optimized?
Level: Basic
Methodological Answer:
The synthesis involves multi-step condensation reactions, particularly for constructing the [1,3]dioxolo[4,5-g]quinazolin-8-one core and integrating the pyrazole-carbamoyl-sulfanyl moiety. Challenges include steric hindrance during sulfanyl group addition and maintaining regioselectivity in heterocyclic ring formation. Optimization strategies include:
- Stepwise temperature control : Gradual addition of reagents (e.g., chloroacetyl chloride) at 20–25°C to minimize side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., dioxane) to stabilize intermediates and improve reaction homogeneity .
- Catalytic triethylamine : Enhancing nucleophilic substitution efficiency during carbamoyl group attachment .
What spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?
Level: Basic
Methodological Answer:
Structural validation requires a combination of techniques:
- 1H/13C NMR : To confirm the integration of benzodioxole protons (δ 5.9–6.1 ppm) and pyrazole NH signals (δ 10.2–10.5 ppm). Overlapping peaks in the quinazolinone region (δ 7.8–8.2 ppm) may require 2D NMR (COSY, HSQC) for resolution .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]+) and rule out fragmentation artifacts .
- FT-IR : Identification of carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfanyl (C-S at ~680 cm⁻¹) groups .
How can Bayesian optimization algorithms be applied to enhance the yield of this compound’s critical synthetic steps?
Level: Advanced
Methodological Answer:
Bayesian optimization (BO) can systematically explore reaction parameters (e.g., temperature, stoichiometry, solvent ratios) to maximize yield:
- Parameter space definition : Prioritize variables with the highest impact (e.g., reaction time for sulfanyl group coupling) .
- Surrogate modeling : Use Gaussian processes to predict yields under untested conditions, reducing experimental iterations .
- Validation : Compare BO-predicted yields (e.g., >85%) against traditional trial-and-error approaches (typically 60–70%) .
Case Study : A factorial design (precursor concentration × pH) reduced side-product formation by 30% in analogous pyrazole syntheses .
What role do non-covalent interactions play in the stability and reactivity of this compound during synthesis?
Level: Advanced
Methodological Answer:
Non-covalent interactions (NCIs) govern intermediate stabilization and transition-state geometries:
- π-π stacking : Between the benzodioxole and quinazolinone rings, reducing steric strain during cyclization .
- Hydrogen bonding : Between the pyrazole NH and carbonyl oxygen, stabilizing carbamoyl intermediates .
- Van der Waals forces : Critical for sulfanyl group orientation in the active site of catalytic environments .
Experimental Validation : Solvatochromic shifts in UV-Vis spectra (Δλ ~15 nm) confirm solvent-dependent NCIs in analogous triazole systems .
How can high-throughput synthesis and machine learning accelerate the identification of optimal reaction conditions for derivatives of this compound?
Level: Advanced
Methodological Answer:
High-throughput (HT) workflows coupled with ML enable rapid exploration of derivative libraries:
- HT reaction arrays : Parallel synthesis of 96–384 variants (e.g., varying substituents on the pyrazole ring) .
- Feature engineering : ML models (e.g., random forests) trained on descriptors like Hammett σ values and steric parameters predict regioselectivity in sulfanyl addition .
- Active learning : Prioritize reactions with predicted IC50 values < 100 nM for biological testing .
Case Study : HT screening of 200 analogs identified a derivative with 5x improved solubility (logP reduction from 3.2 to 2.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
